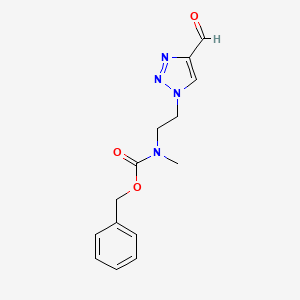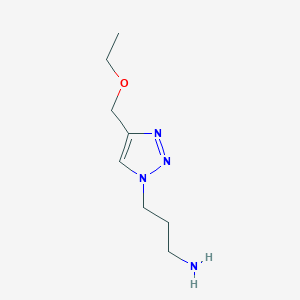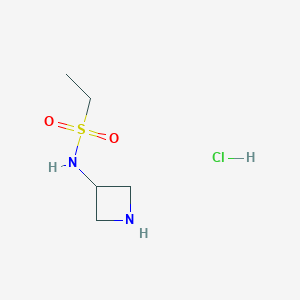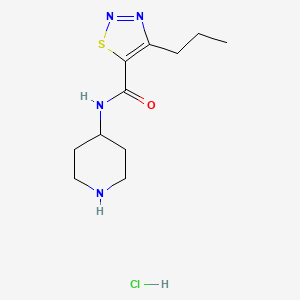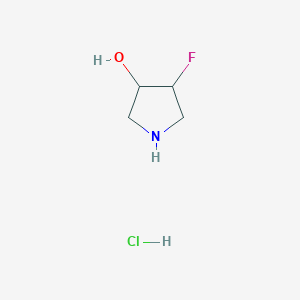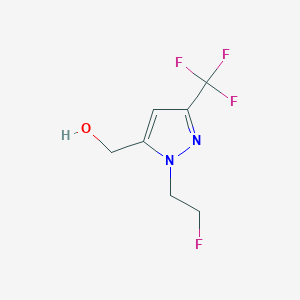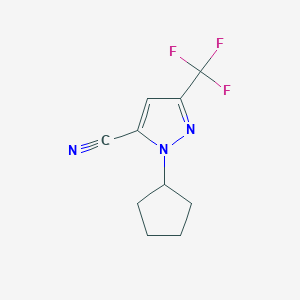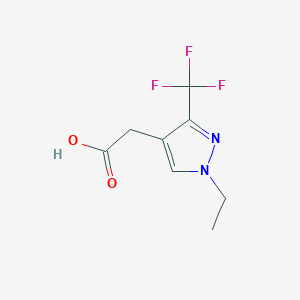
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
Descripción general
Descripción
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid (EFTPA) is a compound belonging to the class of pyrazole-acetic acid derivatives. It is a carboxylic acid with the formula C6H7F3N2O2, and is an important intermediate used in organic synthesis. EFTPA has been studied extensively in recent years due to its potential applications in pharmaceuticals, agrochemicals, and other fields.
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Pyrazole derivatives serve as key intermediates in the synthesis of various novel heterocyclic compounds. For example, a study demonstrated the efficient synthesis of new pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in acetic acid, leading to the formation of N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Antimicrobial Activity
Pyrazole derivatives have been studied for their potential antimicrobial properties. One study synthesized new ethanone derivatives from ethyl 2-(1H-pyrazol-1-yl)acetate and evaluated their antimicrobial activity against common pathogenic bacteria, showing promising results compared to standard drugs (Asif et al., 2021).
Catalytic Applications
Certain pyrazole derivatives have been explored as catalysts. For instance, (pyrazolylethyl-amine)zinc(II) carboxylate complexes were found to be active catalysts for the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) and cyclohexene carbonate under solvent-free conditions (Matiwane et al., 2020).
Corrosion Inhibition
Pyrazoline derivatives, closely related to the target compound, have been investigated as corrosion inhibitors for mild steel in acidic media. These studies utilize both experimental and theoretical approaches to demonstrate the compounds' effectiveness in protecting metal surfaces from corrosion (Lgaz et al., 2018).
Propiedades
IUPAC Name |
2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-13-4-5(3-6(14)15)7(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGSOHNARNKIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




